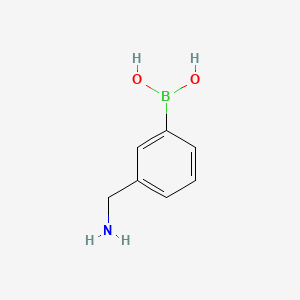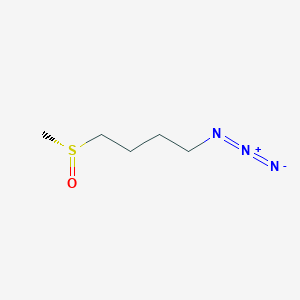
(3-(Aminomethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Aminomethyl)phenyl)boronic acid: is an organic compound with the molecular formula C7H10BNO2 It is a boronic acid derivative, characterized by the presence of both an aminomethyl group and a boronic acid group attached to a phenyl ring
Mechanism of Action
Target of Action
The primary target of (3-(Aminomethyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of the action of this compound is the formation of carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the efficient synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is water-soluble , which means its action, efficacy, and stability may be affected by the presence of water. Additionally, the Suzuki–Miyaura coupling reaction, which the compound targets, is known for its mild and functional group tolerant reaction conditions , suggesting that the reaction environment can also influence the compound’s action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (3-(Aminomethyl)phenyl)boronic acid are largely defined by its ability to interact with various biomolecules. It is known to participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions
Molecular Mechanism
It is known to participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Given its role in Suzuki-Miyaura coupling reactions , it is plausible that it may interact with enzymes or cofactors involved in these reactions. Detailed studies on its effects on metabolic flux or metabolite levels are currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Aminomethyl)phenyl)boronic acid typically involves the reaction of 3-bromomethylphenylboronic acid with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (3-(Aminomethyl)phenyl)boronic acid can undergo nucleophilic substitution reactions where the aminomethyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in aqueous or alcoholic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Condensation Reactions: Acid or base catalysts in solvents like ethanol or methanol.
Major Products:
Substitution Reactions: Various substituted phenylboronic acids.
Coupling Reactions: Biaryl compounds.
Condensation Reactions: Imines or Schiff bases.
Scientific Research Applications
Chemistry: (3-(Aminomethyl)phenyl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It also serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a ligand for boron-containing enzymes and is used in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. It is investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. It is also employed in the development of sensors and diagnostic tools.
Comparison with Similar Compounds
- (4-(Aminomethyl)phenyl)boronic acid
- (3-Aminophenyl)boronic acid
- (4-Aminophenyl)boronic acid
- (2-Aminopyrimidine-5-boronic acid)
Uniqueness: (3-(Aminomethyl)phenyl)boronic acid is unique due to the presence of both an aminomethyl group and a boronic acid group on the same phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis. Its ability to form reversible covalent bonds with diols and hydroxyl groups also distinguishes it from other boronic acids, enhancing its utility in biological and medicinal research.
Properties
IUPAC Name |
[3-(aminomethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZCOYQPEZBEOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)
